2-(Trifluoromethyl)quinolin-3-amine;hydrochloride
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Overview
Description
2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using reagents such as Me3SiCF3 and Cu(OTf)2 . Another approach involves the trifluoromethylation of quinolin-3-boronic acid with CF3I .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, nucleophilic substitution, and cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2-(Trifluoromethyl)quinolin-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
Quinolinyl-pyrazoles: These compounds share the quinoline ring structure and are studied for their pharmacological properties.
Uniqueness
2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is unique due to its specific trifluoromethyl substitution at the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-5H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRIZGADXHZVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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